molecular formula C9H10ClNO2 B3249850 Indoline-3-carboxylic acid hydrochloride CAS No. 1982760-98-4

Indoline-3-carboxylic acid hydrochloride

Cat. No.: B3249850
CAS No.: 1982760-98-4
M. Wt: 199.63
InChI Key: XHUGSSGQAGKPEB-UHFFFAOYSA-N
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Description

Indoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Target of Action

Indoline-3-carboxylic acid hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . This interaction plays a crucial role in the compound’s biological activity.

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds with the amino acid residues of proteins . The NH acts as a hydrogen bond donor and acceptor, facilitating these interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing various biological processes.

Biochemical Pathways

This compound, as an indole derivative, is involved in several biochemical pathways. Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its physicochemical properties. The aromatic heterocyclic ring of indoline can improve the compound’s physicochemical properties compared to other bicyclic structures . Because the two rings are non-coplanar, this increases the water solubility and decreases the lipid solubility of the compounds , which can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is largely dependent on its interaction with its targets and the subsequent changes in biological processes. Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of palladium-catalyzed arylative carboxylation of allenes in the presence of ZnEt2 under 1 atm of CO2 .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Indoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

Indoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbaldehyde:

Comparison: Indoline-3-carboxylic acid hydrochloride is unique due to its specific chemical structure and reactivity.

Properties

IUPAC Name

2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUGSSGQAGKPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1982760-98-4
Record name 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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